molecular formula C13H19NO4S B1678239 Probenecid CAS No. 57-66-9

Probenecid

Cat. No. B1678239
CAS RN: 57-66-9
M. Wt: 285.36 g/mol
InChI Key: DBABZHXKTCFAPX-UHFFFAOYSA-N
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Description

Probenecid is primarily used in treating gout and hyperuricemia . It works by removing the extra uric acid from the body . It is also used to prevent or treat other medical problems that may occur if too much uric acid is present in the body . Probenecid is sometimes used with certain kinds of antibiotics to make them more effective in the treatment of infections .


Synthesis Analysis

Probenecid can be synthesized through various methods. One method involves the use of benzamide as a co-former showing functional groups favorable to the formation of supramolecular synthons with the active principle . Another method involves the use of sodium hydroxide or potassium hydroxide . The synthesis preparation method of sodium benemid, Potassium probenicid is also applicable to pharmacy field .


Molecular Structure Analysis

The molecular formula of Probenecid is C13H19NO4S . Its average mass is 285.359 Da and its monoisotopic mass is 285.103485 Da . The structure of Probenecid has been confirmed by NMR spectroscopic analysis .


Chemical Reactions Analysis

The study of the binary system probenecid–benzamide is an excellent example of the power and the limits of thermal analysis applied to the investigations of compounds of pharmaceutical interest . The DSC curves obtained for the drug:coformer physical mixtures show a challenging pattern of endo/exothermal peaks heavily dependent on the system composition and the heating rate .


Physical And Chemical Properties Analysis

Probenecid has a molecular weight of 285.36 . It is soluble in DMSO . It is stored at 2-8°C, sealed .

Safety And Hazards

Probenecid is toxic if swallowed and harmful if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Probenecid has been found to improve outcomes in patients with heart failure via stimulation of the transient receptor potential vanilloid 2 (TRPV2) channel in cardiomyocytes . It has also been suggested that probenecid could be a potential pharmacological strategy to intervene in neurodegeneration as an outcome of neuroinflammation .

properties

IUPAC Name

4-(dipropylsulfamoyl)benzoic acid
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InChI

InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)
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InChI Key

DBABZHXKTCFAPX-UHFFFAOYSA-N
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Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O
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Molecular Formula

C13H19NO4S
Record name PROBENECID
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DSSTOX Substance ID

DTXSID9021188
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Molecular Weight

285.36 g/mol
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Physical Description

Probenecid appears as odorless white or almost white crystalline powder. Slightly bitter taste; pleasant aftertaste. (NTP, 1992), Solid
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Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), FREELY SOL IN WATER /SODIUM SALT/, SOL IN DIL ALKALI, ALCOHOL, CHLOROFORM & ACETONE; PRACTICALLY INSOL IN WATER & DIL ACIDS, 4.25e-01 g/L
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Mechanism of Action

Probenecid inhibits the tubular reabsorption of urate, thus increasing the urinary excretion of uric acid and decreasing serum urate levels. Probenecid may also reduce plasma binding of urate and inhibit renal secretion of uric acid at subtherapeutic concentrations. The mechanism by which probenecid inhibits renal tubular transport is not known, but the drug may inhibit transport enzymes that require a source of high energy phosphate bonds and/or nonspecifically interfere with substrate access to protein receptor sites on the kidney tubules., IN HIGHER DOSES THAN ARE REQUIRED FOR URICOSURIC EFFECT, PROBENECID ALSO INHIBITS TRANSPORT OF ORG ACIDS AT OTHER SITES, IE, TRANSPORT SYSTEM THAT REMOVES ORG ACIDS FROM CEREBROSPINAL FLUID., IT INHIBITS TUBULAR REABSORPTION OF URATE, THUS INCR URINARY EXCRETION OF URIC ACID & DECR SERUM URIC ACID LEVELS., Probenecid is a renal tubular blocking agent. The drug competitively inhibits active reabsorption of uric acid at the proximal convoluted tubule, thus promoting urinary excretion of uric acid and reducing serum urate concentrations. Probenecid may reduce plasma protein binding of urate and, in subtherapeutic doses, may inhibit renal secretion of uric acid. In healthy individuals, probenecid has no effect on the glomerular filtration rate or on the tubular reabsorption of normal urinary constituents such as glucose, arginine, urea, sodium, potassium, chloride, or phosphate., At the proximal and distal tubules, probenecid competitively inhibits the secretion of many weak organic acids including penicillins, most cephalosporins, and some other beta-lactam antibiotics. In general, the net effect of probenecid on the plasma concentration of weak acids depends on the ratio of the amount of organic acid secreted by the kidneys to that amount filtered at the glomeruli. Thus, probenecid substantially increases plasma concentrations of acidic drugs eliminated principally by renal secretion, but increases plasma concentrations only slightly if the drug is eliminated mainly by filtration. Plasma concentrations of penicillins are often more than doubled by probenecid; the concentration of penicillin in the CSF is also increased. Probenecid also substantially increases plasma concentrations of most cephalosporins and some other beta-lactam antibiotics. In addition, half-lives of the penicillins and cephalosporins are prolonged and their volumes of distribution may be reduced by probenecid. ... The cellular mechanism(s) responsible for the inhibition of renal tubular transport by probenecid is not known. The drug may inhibit transport enzymes that require a source of high energy phosphate bonds and/or nonspecifically interfere with substrate access to protein receptor sites on the kidney tubules., CSF concentrations of 5-hydroxyindoleacetic acid, homovanillic acid, cyclic adenosine monophosphate, and 4-hydroxy-3-methoxyphenylglycol are elevated following administration of probenecid. It has been proposed that probenecid blocks the active transport of these organic acids from the CSF into blood. Probenecid-induced elevations of homovanillic acid (a dopamine metabolite) in the CSF of patients with parkinsonian syndrome and of 5-hydroxyindoleacetic acid(a metabolite of serotonin) in the CSF of mentally depressed patients are substantially lower than those in healthy patients.
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Product Name

Probenecid

Color/Form

CRYSTALS FROM DIL ALCOHOL, WHITE OR NEARLY WHITE, FINE, CRYSTALLINE POWDER

CAS RN

57-66-9
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Record name Benzoic acid, 4-[(dipropylamino)sulfonyl]-
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Melting Point

381 to 385 °F (NTP, 1992), 194-196 °C, 195 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61,300
Citations
N Robbins, SE Koch, M Tranter, J Rubinstein - Cardiovascular toxicology, 2012 - Springer
… Probenecid was initially developed with the goal of reducing … apparently unrelated studies using probenecid in the clinical and … We review the history of probenecid in this paper and its …
Number of citations: 135 link.springer.com
RF Cunningham, ZH Israili, PG Dayton - Clinical pharmacokinetics, 1981 - Springer
… probenecid are due to an effect on the kidneyblock of transport of acidic drugs. Similarly probenecid affects … Probenecid is also involved in the block of transport of acidic metabolites of …
Number of citations: 280 link.springer.com
W Silverman, S Locovei, G Dahl - American Journal of …, 2008 - journals.physiology.org
… In the present study we show that probenecid inhibited … that probenecid is a powerful inhibitor of pannexin 1 channels. In contrast, connexin channels were not affected by probenecid. …
Number of citations: 464 journals.physiology.org
A Selen, GL Amidon, PG Wellingx - Journal of pharmaceutical sciences, 1982 - Elsevier
… In view of the uncertainty regarding the nature and possible dose-dependency of probenecid pharmacokinetics, this study was undertaken to examine plasma levels of probenecid …
Number of citations: 102 www.sciencedirect.com
AB Gutman - Advances in pharmacology, 1966 - Elsevier
Publisher Summary This chapter discusses the uricosuric drugs, with special reference to probenecid and sulfinpyrazone. Uricosuric drugs increase urinary uric acid excretion by …
Number of citations: 123 www.sciencedirect.com
WP BOGER, SC STRICKLAND - AMA archives of internal …, 1955 - jamanetwork.com
… * Probenecid was coadministered with penicillin in the great majority of patients in this review, and sensitivity to penicillin itself probably exceeds the sensitivity to probenecid. …
Number of citations: 74 jamanetwork.com
OL Laskin, P De Miranda, DH King… - Antimicrobial agents …, 1982 - Am Soc Microbiol
… After probenecid administration, there was a 32% decline in … due to the influence of probenecid probably have only limited … least part of the tubular secretion is inhibited by probenecid. …
Number of citations: 130 journals.asm.org
P Chennavasin, R Seiwell, DC Brater, WMM Liang - Kidney international, 1979 - Elsevier
… Probenecid pretreatment decreased renal and nonrenal … Although probenecid inhibited renal clearance for the duration … This analysis demonstrated the importance of probenecid's …
Number of citations: 167 www.sciencedirect.com
DM Kornhauser, CW Hendrix, LJ Nerhood, BG Petty… - The Lancet, 1989 - Elsevier
… 500 mg probenecid every 8 h, and after 3 days of zidovudine plus 500 mg probenecid plus 260 mg … /time curve occurred with the addition of probenecid. Quinine sulphate prevented the …
Number of citations: 110 www.sciencedirect.com
G Milo, MA Schwartz - Clinical Pharmacology & Therapeutics, 1968 - Wiley Online Library
… and cephaloridine, with and without probenecid, suggests a new mechanism of action of probenecid. The results indicate that while probenecid markedly diminishes tubular secretion of …
Number of citations: 135 ascpt.onlinelibrary.wiley.com

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